molecular formula C12H9F3N2O2 B562920 来氟米特-d4 CAS No. 1189987-23-2

来氟米特-d4

货号 B562920
CAS 编号: 1189987-23-2
分子量: 274.236
InChI 键: VHOGYURTWQBHIL-QFFDRWTDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Leflunomide-d4 is intended for use as an internal standard for the quantification of leflunomide . Leflunomide is used to relieve symptoms caused by active rheumatoid arthritis, such as inflammation, swelling, stiffness, and joint pain .


Synthesis Analysis

Leflunomide is an isoxazole derivative and inhibitor of de novo pyrimidine synthesis . A method for synthesizing leflunomide from 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethylaniline is provided .


Molecular Structure Analysis

The molecular formula of Leflunomide is C12H9F3N2O2 . It is a pyrimidine synthesis inhibitor .


Chemical Reactions Analysis

Leflunomide disrupts pyrimidine biosynthesis by inhibiting the enzyme dihydroorotate dehydrogenase . Leflunomide exposure strongly induced the transcription of CYP1A1, CYP1A2, and NQO1 .


Physical And Chemical Properties Analysis

The molecular weight of Leflunomide is 270.207 Da . It is a pyrimidine synthesis inhibitor .

科学研究应用

  1. 自身免疫性疾病治疗应用:

    • 来氟米特是一种前药,转化为其活性代谢物 A77 1726,可抑制从头嘧啶核苷酸的生物合成。此机制是其治疗类风湿关节炎、银屑病关节炎、韦格纳肉芽肿病、系统性红斑狼疮和肉样瘤病等自身免疫性疾病疗效的核心(Pinto 和 Dougados,2006)
    • 来氟米特在治疗实验性自身免疫性重症肌无力 (EAMG) 中也显示出前景。它降低血清抗乙酰胆碱受体 IgG 水平并改变 T 细胞谱,表明重症肌无力的新治疗策略(Huang 等人,2021)
  2. 对细胞功能的影响:

    • 来氟米特的活性代谢物 A77 1726 影响树突状细胞的功能。它改变了人类髓样树突状细胞的表型和功能,影响了它们启动 T 细胞增殖和产生促炎细胞因子的能力(Kirsch 等人,2005)
    • 来氟米特通过破坏病毒的生命周期抑制 BK 病毒在肾小管上皮细胞中的复制,表明其在治疗多瘤病毒相关性肾病中的潜在用途(Bernhoff 等人,2009)
  3. 分子机制和作用:

    • 来氟米特的免疫抑制代谢物 A77 1726 阻断 TNF 依赖性核因子-κB 激活和基因表达。此作用为其抗炎和免疫抑制作用提供了分子基础(Manna 和 Aggarwal,1999)
    • 来氟米特在减少神经母细胞瘤细胞的增殖和诱导其凋亡中的能力证明了其抗癌特性,表明其作为神经母细胞瘤靶向治疗候选者的潜力(Zhu 等人,2013)

作用机制

Target of Action

Leflunomide primarily targets the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) . This enzyme plays a crucial role in the de novo synthesis of pyrimidines, which are essential for the proliferation of cells, particularly activated lymphocytes .

Mode of Action

Leflunomide, an isoxazole derivative, inhibits DHODH, thereby preventing pyrimidine synthesis . This inhibition results in a halt in the proliferation of activated lymphocytes by arresting the cells during the G1/S phase of the cell cycle . The active metabolite of Leflunomide, A77-1726 (also known as teriflunomide), carries out this inhibitory action .

Biochemical Pathways

The primary biochemical pathway affected by Leflunomide is the de novo pyrimidine synthesis pathway . By inhibiting DHODH, Leflunomide prevents the synthesis of ribonucleotide uridine monophosphate pyrimidine (rUMP), a key pyrimidine involved in DNA and RNA synthesis . This action specifically affects cells such as activated T cells that predominantly use the de novo pathway of pyrimidine synthesis .

Pharmacokinetics

Leflunomide is an oral drug that is rapidly absorbed from the gastrointestinal tract . It is almost completely converted into its active metabolite, A77-1726, by first-pass metabolism in the gut and liver . The pharmacokinetics of A77-1726 are linear at therapeutic doses, and it has a long elimination half-life of approximately 2 weeks . A77-1726 is highly bound to plasma proteins . Approximately 90% of a single dose of Leflunomide is eliminated, with 43% in urine, primarily as Leflunomide glucuronides and an oxalinic acid derivative of A77-1726, and 48% in feces, primarily as A77-1726 .

Result of Action

The inhibition of pyrimidine synthesis by Leflunomide leads to a decrease in the proliferation of activated lymphocytes . This results in a reduction in the immune response, thereby exerting an immunomodulatory and immunosuppressive effect . This is particularly beneficial in conditions like rheumatoid arthritis, where there is an overactive immune response .

Action Environment

The action of Leflunomide can be influenced by various environmental factors. For instance, nonspecific inducers of cytochrome P450 (CYP) and some drugs metabolized by CYP2C9 can affect the metabolism of A77-1726, and caution should be used in patients co-treated with them .

安全和危害

Leflunomide-d4 is toxic if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects .

未来方向

Leflunomide has been evaluated for the treatment of acute, symptomatic COVID-19 . It has also been suggested for the treatment of fibrotic interstitial lung diseases .

属性

IUPAC Name

5-methyl-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-7-10(6-16-19-7)11(18)17-9-4-2-8(3-5-9)12(13,14)15/h2-6H,1H3,(H,17,18)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOGYURTWQBHIL-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)C2=C(ON=C2)C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Leflunomide-d4
Reactant of Route 2
Reactant of Route 2
Leflunomide-d4
Reactant of Route 3
Reactant of Route 3
Leflunomide-d4
Reactant of Route 4
Reactant of Route 4
Leflunomide-d4
Reactant of Route 5
Reactant of Route 5
Leflunomide-d4
Reactant of Route 6
Reactant of Route 6
Leflunomide-d4

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。